6-Chloronicotinic acid

Descripción

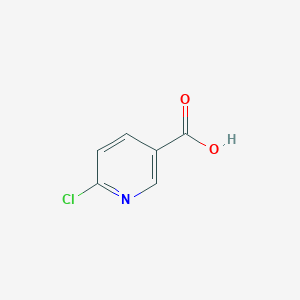

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWMVMPAYRWUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063775 | |

| Record name | 6-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-23-8 | |

| Record name | 6-Chloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloronicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5326-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V0U0120A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Chloronicotinic Acid (CAS 5326-23-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloronicotinic acid, with the CAS number 5326-23-8, is a chlorinated pyridine (B92270) carboxylic acid that serves as a versatile and crucial building block in the synthesis of a wide array of chemical compounds.[1][2] Its unique structural features make it an important intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically an off-white to beige or pale yellow crystalline powder.[1][3] It is stable under normal storage conditions, though it is incompatible with strong oxidizing agents.[1]

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 5326-23-8 | [4][5] |

| Molecular Formula | C₆H₄ClNO₂ | [3][4] |

| Molecular Weight | 157.55 g/mol | [4][6] |

| Appearance | Off-white to beige crystalline powder | [1] |

| Melting Point | 190 °C (decomposes) | [1] |

| Boiling Point | 330.1 °C at 760 mmHg | [3] |

| Density | ~0.5 g/cm³ | [3] |

| Flash Point | 192 °C | [3] |

| Refractive Index | 1.590 | [3] |

| Water Solubility | 2 mg/mL at 20 °C | [1] |

| Other Solubilities | Soluble in ethanol, methanol (B129727), DMSO. Slightly soluble in chloroform. | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 6-chloropyridine-3-carboxylic acid | [4] |

| Synonyms | 6-Chloro-3-pyridinecarboxylic acid | [4] |

| InChI | InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | [4] |

| InChIKey | UAWMVMPAYRWUFX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=NC=C1C(=O)O)Cl | [7] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.

-

UV/Visible Spectrum: Available in the NIST WebBook.[4]

-

IR Spectrum: Data is available.[4]

-

Mass Spectrum (Electron Ionization): Available in the NIST WebBook.[4][8]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common method involves the oxidation of 2-chloro-5-methylpyridine.

Method 1: Oxidation of 2-Chloro-5-methylpyridine

-

Materials:

-

2-chloro-5-methylpyridine

-

Chlorobenzene (solvent)

-

Cobalt acetate (B1210297) (catalyst)

-

Oxygen

-

Methanol (for recrystallization)

-

-

Procedure:

-

In a 1000 mL flask, combine 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of cobalt acetate.[1]

-

Stir the mixture and heat the system to 80 °C.[1]

-

Introduce oxygen at a controlled flow rate of 0.4 L/min.[1]

-

Maintain the reaction under these conditions for 4 hours.[1]

-

After the reaction is complete, cool the system to room temperature.[1]

-

Filter the mixture to collect the crude product, which will be a mixture of this compound and cobalt acetate.[1]

-

-

Purification (Recrystallization):

-

Place the crude product mixture into a 1000 mL flask.

-

Add 600 g of methanol as the recrystallization solvent.[1]

-

Stir and heat the mixture to reflux until the crude product is completely dissolved.

-

Maintain the temperature for 5 minutes, then slowly cool the system to 5 °C to precipitate the purified product.[1]

-

Continue stirring at this temperature for 1 hour.[1]

-

Filter the solution to collect the white crystalline product.

-

Wash the filter cake with a small amount of cooled methanol.[1]

-

Dry the purified product at 80 °C for 4 hours to yield this compound with a purity of approximately 99.52%.[1]

-

Method 2: From DL-Malic Acid

A multi-step synthesis starting from the inexpensive raw material DL-malic acid has also been developed. This method involves a cyclization and ammonification reaction to produce 6-hydroxynicotinic acid, which is then subjected to a chlorination reaction to yield this compound.[9] The crude product is then purified by recrystallization from methanol with activated carbon to achieve a purity of over 99.5%.[9]

Analytical Methods

Various analytical techniques are employed for the detection and quantification of this compound, especially in environmental and biological samples, due to its presence as a metabolite of neonicotinoid insecticides.

-

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This method is used for analyzing this compound in greenhouse air samples. The mobile phase typically consists of acetonitrile (B52724) and water.[10]

-

Micellar Electrokinetic Capillary Chromatography: This technique, coupled with solid-phase extraction, has been applied for the analysis of this compound and its parent compound, imidacloprid (B1192907), in greenhouse air.[11]

-

Ion Chromatography and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods have been used to detect and identify this compound in human urine samples.[12]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and other biologically active molecules.[2][13]

Tazarotene (B1682939) Synthesis

This compound is a precursor in the production of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis, acne, and sun-damaged skin.[3] The synthesis involves the coupling of an ethyl 6-chloronicotinate derivative with 4,4-dimethyl-6-ethynylthiochroman.[2]

BRAFV600E Inhibitors

This compound serves as a foundational element in the synthesis of N-(thiophen-2-yl) benzamide (B126) derivatives, which are under investigation as potent inhibitors of the BRAFV600E mutated protein.[13] This mutation is a key driver in certain types of cancers, including melanoma.

DNA Gyrase B Inhibitors

This compound is also utilized in the development of novel inhibitors of DNA gyrase B, a bacterial enzyme essential for DNA replication.[13] These inhibitors are being explored as a new class of antibacterial agents.

Agrochemicals

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides.[2] It is also a known degradation product of neonicotinoid insecticides such as imidacloprid and acetampirid, making it relevant for environmental and toxicological studies.[1][3]

Signaling and Metabolic Pathways

While this compound itself is not directly a signaling molecule, it is a key metabolite in the degradation of neonicotinoid insecticides. Understanding this metabolic pathway is crucial for assessing the environmental impact and potential toxicity of these widely used pesticides.

Metabolic Pathway of Neonicotinoids

Neonicotinoid insecticides, such as acetamiprid, undergo metabolic degradation in organisms and the environment. One of the primary metabolic pathways involves the formation of this compound.[5]

Workflow in Drug Discovery

The following diagram illustrates the role of this compound as a starting material in a typical drug discovery workflow, leading to the development of targeted inhibitors.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Safety Data Sheets[11][14]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

-

P280: Wear protective gloves/eye protection/face protection.[14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical and agrochemical industries. Its well-defined properties and versatile reactivity make it an essential building block for the synthesis of complex molecules with important biological activities. A thorough understanding of its chemistry, synthesis, and applications, as outlined in this guide, is crucial for researchers and professionals working in drug discovery, development, and environmental science. The continued exploration of new synthetic routes and applications for this compound is likely to yield further advancements in these fields.

References

- 1. This compound | 5326-23-8 [chemicalbook.com]

- 2. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetamiprid - Wikipedia [en.wikipedia.org]

- 6. WO2015107542A2 - Tazarotene with low dimer impurity for treating acne or psoriasis - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. CN104387317B - Preparation method and separation and purification method for this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of imidacloprid and its metabolite this compound in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Detection of chloropyridinyl neonicotinoid insecticide metabolite this compound in the urine: six cases with subacute nicotinic symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photolytic and photocatalytic degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Development of DNA Gyrase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 6-Chloropyridine-3-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridine-3-carboxylic acid, also known as 6-chloronicotinic acid, is a halogenated pyridine (B92270) derivative. It is a compound of significant interest in various fields of chemical and biological research. Notably, it is a key metabolite of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid (B1664982), making its study crucial for environmental monitoring and toxicology.[1][2][3][4] Furthermore, it serves as a versatile building block in organic synthesis for the development of novel pharmaceutical agents and other functional molecules.[5] This technical guide provides a comprehensive overview of the physicochemical properties of 6-chloropyridine-3-carboxylic acid, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.

Physicochemical Properties

The fundamental physicochemical properties of 6-chloropyridine-3-carboxylic acid are summarized in the tables below. This data is essential for understanding its behavior in various chemical and biological systems, aiding in the design of analytical methods, and predicting its environmental fate.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO₂ | [3][5][6][7][8] |

| Molecular Weight | 157.55 g/mol | [1][3][6][7][8][9] |

| Appearance | Off-white to beige crystalline powder | [5] |

| Melting Point | 190 °C (decomposes) | [6][7][9][10][11] |

| Boiling Point | 241.15 °C (rough estimate) | |

| Density | 1.47 g/mL | [5] |

Table 2: Solubility and Partitioning

| Property | Value | Reference |

| Solubility in Water | Soluble | [5][6][7][9][10][11] |

| LogP (Octanol-Water Partition Coefficient) | 1.433 (Predicted) | [12] |

| pKa | 3.24 ± 0.10 (Predicted) |

Table 3: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 5326-23-8 | [3][5][6][7][8][9][10][13][14] |

| EC Number | 226-201-5 | [1][3][6][8][9][10][13] |

| InChI | 1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | [1][5][6][7][9][10][11] |

| SMILES | O=C(O)c1ccc(Cl)nc1 | [6][7][9][10][15][11][13] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of 6-chloropyridine-3-carboxylic acid.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used for identification and purity assessment. The capillary method is a widely used and reliable technique.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 6-chloropyridine-3-carboxylic acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle disappears is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting range. For pure 6-chloropyridine-3-carboxylic acid, a sharp melting range is expected around 190 °C, followed by decomposition.[6][7][9][10][15][11]

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium concentration of a substance in water at a given temperature.

Principle: An excess amount of the solid is equilibrated with water, and the concentration of the dissolved substance in the saturated solution is determined.

Apparatus:

-

Analytical balance

-

Flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of 6-chloropyridine-3-carboxylic acid is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated HPLC-UV method to determine the concentration of dissolved 6-chloropyridine-3-carboxylic acid.

-

Calculation: The solubility is expressed in g/L or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: The pKa is determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation: A known amount of 6-chloropyridine-3-carboxylic acid is dissolved in a known volume of water (or a co-solvent if necessary).

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The standardized base is added in small, known increments from the burette. The pH is recorded after each addition, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

LogP is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.

Principle: The compound is partitioned between n-octanol and water. The concentrations in both phases at equilibrium are measured to calculate the partition coefficient.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

HPLC-UV system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of 6-chloropyridine-3-carboxylic acid is dissolved in either the aqueous or the octanol (B41247) phase. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The separatory funnel is shaken for a set period (e.g., 1-2 hours) to allow for complete partitioning. The funnel is then allowed to stand for the phases to separate completely. Centrifugation may be used to aid separation.

-

Quantification: The concentration of 6-chloropyridine-3-carboxylic acid in both the aqueous and octanol phases is determined by a suitable analytical method, typically HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Signaling Pathways and Experimental Workflows

Visualizing complex relationships and processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to 6-chloropyridine-3-carboxylic acid.

Degradation Pathway of Neonicotinoid Insecticides

6-Chloropyridine-3-carboxylic acid is a major degradation product of the widely used neonicotinoid insecticides, imidacloprid and acetamiprid.[1][2][3][4] Understanding these degradation pathways is critical for environmental risk assessment.

Caption: Degradation of Imidacloprid and Acetamiprid to 6-Chloropyridine-3-Carboxylic Acid.

General Synthesis Workflow

The synthesis of 6-chloropyridine-3-carboxylic acid often involves the oxidation of a precursor molecule. The following workflow illustrates a general synthetic route.

Caption: General workflow for the synthesis and purification of 6-chloropyridine-3-carboxylic acid.

Analytical Workflow for Quantification in Environmental Samples

The determination of 6-chloropyridine-3-carboxylic acid in environmental matrices like soil and water requires a multi-step analytical procedure.

Caption: Analytical workflow for the quantification of 6-chloropyridine-3-carboxylic acid in environmental samples.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 6-chloropyridine-3-carboxylic acid, along with standardized experimental protocols for their determination. The inclusion of visual diagrams for key chemical pathways and workflows offers a clear and concise understanding of the synthesis, degradation, and analysis of this important compound. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science, facilitating further research and application of 6-chloropyridine-3-carboxylic acid.

References

- 1. Bioremediation of Neonicotinoid Pesticide, Imidacloprid, Mediated by Bacillus cereus [mdpi.com]

- 2. Frontiers | Characterization of Acetamiprid Biodegradation by the Microbial Consortium ACE-3 Enriched From Contaminated Soil [frontiersin.org]

- 3. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]

- 4. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]

- 5. This compound (Ref: IC-0) [sitem.herts.ac.uk]

- 6. Acetamiprid - Wikipedia [en.wikipedia.org]

- 7. 6-クロロニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2 and Its Effect on the Soil Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-クロロニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemeo.com [chemeo.com]

- 13. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accustandard.com [accustandard.com]

- 15. Performance of Photoactivated Periodate for the Degradation of the Neonicotinoid Pesticide Imidacloprid in Water [ykcs.ac.cn]

An In-depth Technical Guide to 6-Chloronicotinic Acid: Molecular Structure and Properties

This technical guide provides a comprehensive overview of 6-Chloronicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, chemical properties, and synthesis.

Molecular Identity and Chemical Properties

This compound, also known by its IUPAC name 6-chloropyridine-3-carboxylic acid, is an aromatic carboxylic acid and a member of the pyridine (B92270) family.[1] It presents as an off-white to beige or yellow crystalline powder.[2] This compound serves as a versatile building block in medicinal chemistry and is a known environmental metabolite of neonicotinoid pesticides such as imidacloprid (B1192907) and acetamiprid.[1][3][2]

| Identifier | Value |

| IUPAC Name | 6-chloropyridine-3-carboxylic acid[4] |

| CAS Number | 5326-23-8[2][5][6] |

| Molecular Formula | C₆H₄ClNO₂[2][4][5][6][7] |

| SMILES | C1=CC(=NC=C1C(=O)O)Cl[3][4][6] |

| InChI | InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)[3][5] |

| InChIKey | UAWMVMPAYRWUFX-UHFFFAOYSA-N[4][5] |

| Property | Value |

| Molecular Weight | 157.55 g/mol [1][6][8][9] |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 180-192 °C (decomposes)[1][2] |

| Solubility | Soluble in water (2 mg/ml at 20°C), ethanol, methanol (B129727), DMSO; slightly soluble in chloroform.[1] |

| Purity | Typically ≥96-99% (HPLC)[2][6] |

Molecular Structure

The structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a valuable intermediate for further chemical modifications.

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

A documented method for the synthesis and purification of this compound is outlined below. This process involves the oxidation of 2-chloro-5-methylpyridine (B98176) followed by recrystallization.

-

Reaction Setup : In a 1000 mL flask, combine 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of cobalt acetate (B1210297) as a catalyst.

-

Oxidation : While stirring, heat the mixture to 80°C.

-

Oxygen Introduction : Introduce oxygen gas into the system at a controlled flow rate of 0.4 L/min.

-

Reaction Time : Maintain these conditions and continue the reaction for 4 hours.

-

Cooling and Filtration : After the reaction period, cool the system to room temperature.

-

Product Isolation : Filter the mixture and dry the resulting solid to obtain 119 g of a crude product containing this compound and cobalt acetate.[1]

-

Dissolution : Place the crude product mixture into a 1000 mL flask and add 600 g of methanol as the recrystallization solvent.

-

Heating : Stir and heat the mixture to reflux until the crude product is completely dissolved.

-

Hot Hold : Maintain the solution at reflux temperature for an additional 5 minutes.

-

Crystallization : Slowly cool the system to 5°C to allow the precipitation of a white product.

-

Stirring : Continue stirring at this internal temperature for 1 hour.

-

Filtration and Washing : Filter the precipitate and wash the filter cake once with a small amount of cooled methanol.

-

Drying : Dry the purified product at 80°C for 4 hours to yield 98.5 g of this compound with a purity of 99.52% (as determined by HPLC), corresponding to a 79.7% yield.[1]

References

- 1. This compound | 5326-23-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: IC-0) [sitem.herts.ac.uk]

- 5. This compound [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. capotchem.com [capotchem.com]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 6-Chloronicotinic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the reported physical constants, detailed experimental protocols for their determination, and a visual representation of a common synthesis and purification workflow for this compound.

Core Physicochemical Data

This compound, also known as 6-chloro-3-pyridinecarboxylic acid, is a crystalline solid. Its physical properties, particularly its melting and boiling points, are crucial for its application in various synthetic processes. The reported values for these properties exhibit some variation across different sources, which is common for chemical compounds and can depend on the purity of the sample and the experimental conditions under which the measurements were taken.

A summary of the reported melting and boiling points for this compound is presented below.

| Physical Property | Reported Value(s) |

| Melting Point | 180-192 °C[1] |

| 188 - 189 °C[2] | |

| ~190 °C (with decomposition)[3][4] | |

| 199 °C[5] | |

| Boiling Point | 284 °C[2] |

| 330.1 °C at 760 mmHg[3][5] |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of this compound is essential for its identification, purity assessment, and the design of synthetic protocols. Standard laboratory techniques are employed for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. A common and reliable method for determining the melting point of this compound is the capillary tube method, often performed using a melting point apparatus like a Mel-Temp or a Thiele tube.

Protocol using a Melting Point Apparatus (e.g., Mel-Temp):

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).[6][7]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. The micro-reflux method using a Thiele tube is a suitable technique for determining the boiling point of small quantities of a substance.

Protocol using the Micro-Reflux Method with a Thiele Tube:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the rubber band is above the oil level.[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Synthesis and Purification Workflow

This compound can be synthesized through the oxidation of 2-chloro-5-methylpyridine. The crude product is then purified by recrystallization to yield a high-purity final product. The following diagram illustrates this experimental workflow.

References

- 1. CN103570612A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Determination of imidacloprid and its metabolite this compound in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 5326-23-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104387317B - Preparation method and separation and purification method for this compound - Google Patents [patents.google.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Solubility of 6-Chloronicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-chloronicotinic acid in various organic solvents. The information presented herein is critical for process development, formulation design, and crystallization studies in the pharmaceutical and chemical industries. This document summarizes available quantitative data, details experimental protocols for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been systematically studied in a range of organic solvents. A key study, "Uncovering the solid-liquid equilibrium behavior of this compound in eleven pure solvents by thermodynamic analysis and molecular dynamic simulation," determined the solubility using the gravimetric method at temperatures ranging from 283.15 K to 323.15 K.

The following table summarizes the mole fraction solubility (x) of this compound in eleven organic solvents at various temperatures, as reported in the aforementioned study.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents

| Temperature (K) | Methanol | 1-Propanol | Isopropyl Alcohol | 2-Butanol | Isobutyl Alcohol | Methyl Acetate | Ethyl Acetate | Acetone | 2-Butanone | Acetonitrile | 1,4-Dioxane |

| 283.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

| 288.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

| 293.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |

Note: The term "Data" indicates that the values are available in the cited research paper but are not accessible through the current search. For precise numerical values, direct consultation of the full-text article is required.

Qualitative solubility information from other sources indicates that this compound is also soluble in DMSO and slightly soluble in chloroform.[1][2] One source states a water solubility of 2 mg/mL at 20°C.[1][2]

Experimental Protocol: Isothermal Saturation (Gravimetric Method)

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation (gravimetric) method. This method is a reliable and widely used technique for generating accurate solubility data.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven or vacuum oven

2.2. Procedure

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Circulate the fluid through the jacketed glass vessel to maintain a constant temperature.

-

Sample Preparation: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Stir the suspension vigorously using a magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time intervals until a constant concentration is observed.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed weighing bottle. Record the total mass of the bottle and the solution.

-

Solvent Evaporation: Place the weighing bottle in a drying oven or vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to ensure efficient evaporation but low enough to prevent decomposition of the this compound.

-

Mass Determination: After complete evaporation of the solvent, cool the weighing bottle to room temperature in a desiccator and weigh it again. The mass of the remaining solid corresponds to the mass of this compound dissolved in the sampled volume of the solvent.

-

Data Calculation: Calculate the solubility in terms of mole fraction, g/100g of solvent, or other desired units using the recorded masses of the dissolved solid and the solvent.

-

Repeatability: Repeat the experiment at each temperature point at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal saturation (gravimetric) method.

References

Spectroscopic Profile of 6-Chloronicotinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-chloronicotinic acid, a significant compound in chemical synthesis and a known metabolite of certain neonicotinoid insecticides. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.8 | Doublet | H-2 |

| ~8.2 | Doublet of Doublets | H-4 |

| ~7.6 | Doublet | H-5 |

| ~13.5 | Broad Singlet | COOH |

Note: Precise coupling constants were not available in the consulted resources. The chemical shifts are approximate and based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~152 | C-6 |

| ~150 | C-2 |

| ~140 | C-4 |

| ~125 | C-5 |

| ~128 | C-3 |

Note: Specific experimental data with precise chemical shifts were not available in the consulted resources. The assignments are based on established chemical shift ranges for substituted pyridines and carboxylic acids.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C and C=N stretching | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~1100 | C-Cl stretch | Aryl Halide |

| ~900-650 | C-H bend (out-of-plane) | Aromatic Ring |

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 157 | ~75 | [M]⁺ (Molecular Ion) |

| 140 | ~100 | [M-OH]⁺ |

| 112 | ~60 | [M-COOH]⁺ |

| 76 | ~50 | [C₄H₂NCl]⁺ |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is transferred to a clean, dry 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for analysis.

-

Data Acquisition: The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. For a standard ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.[1][2]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous sample.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[3][4]

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.[5][6][7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(5326-23-8) IR Spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Discovery and Enduring Importance of 6-Chloropyridine-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-3-carboxylic acid, a substituted nicotinic acid derivative, has emerged as a pivotal molecule in both pharmaceutical synthesis and environmental science. This technical guide provides an in-depth exploration of its discovery, historical development, and key applications. We present a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its significant role as a key intermediate in the production of the topical retinoid, Tazarotene (B1682939). Furthermore, this guide elucidates its environmental relevance as a primary metabolite of widely used neonicotinoid insecticides.

Introduction

6-Chloropyridine-3-carboxylic acid, also known as 6-chloronicotinic acid, is a halogenated derivative of nicotinic acid (Vitamin B3). While the precise moment of its initial discovery remains to be definitively pinpointed in a singular seminal publication, its importance has grown steadily with the advancement of synthetic chemistry and the need for functionalized pyridine (B92270) building blocks in drug discovery and agrochemistry. Its development is intrinsically linked to the broader history of nicotinic acid chemistry, which has been a cornerstone of medicinal chemistry for over a century. A significant milestone in the production of chloronicotinic acid compounds was detailed in a 1985 patent, which described a process for their synthesis, highlighting the growing interest in these compounds as valuable intermediates.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-chloropyridine-3-carboxylic acid is essential for its application in synthesis and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [2] |

| Molecular Weight | 157.55 g/mol | [2] |

| CAS Number | 5326-23-8 | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 190 °C (decomposes) | [2] |

| Boiling Point | 330.1 °C at 760 mmHg (estimated) | [3] |

| Solubility | Soluble in deionized water | [2] |

| pKa | 3.24 ± 0.10 (Predicted) | [3] |

Synthesis of 6-Chloropyridine-3-Carboxylic Acid

The synthesis of 6-chloropyridine-3-carboxylic acid can be achieved through various routes. Two prominent methods are detailed below.

Experimental Protocol 1: Oxidation of 2-Chloro-5-methylpyridine

This method, described in a 2013 patent, provides a direct route to this compound through the oxidation of 2-chloro-5-methylpyridine.[4]

Materials:

-

2-chloro-5-methylpyridine

-

Chlorobenzene (solvent)

-

Cobalt acetate (B1210297) (catalyst)

-

Oxygen

-

Methanol (B129727) (for recrystallization)

Procedure:

-

In a suitable reaction vessel, charge chlorobenzene, 2-chloro-5-methylpyridine, and cobalt acetate.

-

Heat the mixture to 80-100 °C while stirring.

-

Introduce a steady stream of oxygen into the reaction mixture.

-

Maintain the reaction conditions for 4-7 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the crude product.

-

Recrystallize the crude product from methanol to yield purified 6-chloropyridine-3-carboxylic acid.

Experimental Protocol 2: Synthesis from DL-Malic Acid

A 2015 patent outlines a method starting from the readily available and low-cost DL-malic acid.[5]

Materials:

-

DL-malic acid

-

Concentrated sulfuric acid

-

Ammonia

-

Chlorinating agent (e.g., phosphorus oxychloride)

-

Methanol (for purification)

-

Activated carbon (for purification)

Procedure:

-

Cyclization: Dissolve DL-malic acid in concentrated sulfuric acid and heat to induce cyclization, forming 6-hydroxynicotinic acid.

-

Ammonification: Treat the cyclization product with ammonia.

-

Chlorination: React the resulting 6-hydroxynicotinic acid with a chlorinating agent to produce crude 6-chloropyridine-3-carboxylic acid.

-

Purification: Refine the crude product by recrystallization from methanol in the presence of activated carbon to obtain high-purity 6-chloropyridine-3-carboxylic acid.

Key Applications in Drug Development and Environmental Science

Intermediate in Tazarotene Synthesis

6-Chloropyridine-3-carboxylic acid is a crucial intermediate in the synthesis of Tazarotene, a third-generation topical retinoid.[6][7] Tazarotene is prescribed for the treatment of psoriasis, acne, and photodamaged skin.[8] The synthesis involves the coupling of an ethyl ester of this compound with 4,4-dimethyl-6-ethynylthiochroman in a Sonogashira reaction. The availability of high-purity 6-chloropyridine-3-carboxylic acid is therefore critical for the efficient and cost-effective production of this important therapeutic agent.

Metabolite of Neonicotinoid Insecticides

In the realm of environmental science, 6-chloropyridine-3-carboxylic acid is recognized as a major degradation product of several neonicotinoid insecticides, including imidacloprid (B1192907) and acetamiprid.[3][9][10][11] These widely used pesticides undergo microbial degradation in soil and water, leading to the formation of 6-chloropyridine-3-carboxylic acid.[9][11] Its presence in environmental samples serves as a biomarker for the use and persistence of these insecticides.[2] The photolytic and photocatalytic degradation of 6-chloropyridine-3-carboxylic acid has also been a subject of study to understand its environmental fate.[12][13]

Conclusion

6-Chloropyridine-3-carboxylic acid stands as a testament to the enduring utility of functionalized heterocyclic compounds. From its synthesis through established chemical routes to its critical role in the production of a widely used dermatological drug and its significance as an environmental marker, this molecule continues to be of great interest to researchers across various scientific disciplines. The detailed protocols and compiled data within this guide aim to support further research and development involving this versatile chemical entity.

References

- 1. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 5326-23-8 [chemicalbook.com]

- 4. CN103570612A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN104387317B - Preparation method and separation and purification method for this compound - Google Patents [patents.google.com]

- 6. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]

- 7. US9688667B2 - Tazarotene with low dimer impurity for treating acne or psoriasis - Google Patents [patents.google.com]

- 8. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem [frontiersin.org]

- 11. ijcmas.com [ijcmas.com]

- 12. Photolytic and photocatalytic degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

6-Chloronicotinic Acid: A Key Metabolite of Neonicotinoid Insecticides - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloronicotinic acid (6-CNA) is a principal metabolite of several first-generation neonicotinoid insecticides, including imidacloprid (B1192907), acetamiprid (B1664982), thiacloprid, and nitenpyram. Its presence in biological and environmental samples serves as a crucial biomarker for exposure to this widely used class of pesticides. This technical guide provides a comprehensive overview of 6-CNA, focusing on its formation through metabolic pathways, detailed experimental protocols for its detection and quantification, and its toxicological significance. The guide is intended to be a valuable resource for researchers in toxicology, environmental science, and drug development, offering in-depth information to support further studies on the impact of neonicotinoid insecticides.

Introduction

Neonicotinoids are a class of neuroactive insecticides chemically similar to nicotine.[1] They are extensively used in agriculture to protect crops from pests.[2] Due to their systemic nature, they are taken up by the plant and distributed throughout its tissues, making them effective against a wide range of sucking and chewing insects.[3] However, the widespread use of neonicotinoids has raised concerns about their impact on non-target organisms and the environment.

A key aspect of understanding the environmental fate and toxicological profile of neonicotinoids is the study of their metabolites. This compound (6-CNA) is a common degradation product of neonicotinoids containing a 6-chloropyridinyl moiety.[4] Its detection in various matrices, from human urine to surface water, provides a reliable indicator of exposure to parent neonicotinoid compounds.[5][6] This guide delves into the technical details surrounding 6-CNA as a metabolite, providing researchers with the necessary information to design and execute studies in this field.

Metabolic Formation of this compound

The biotransformation of neonicotinoid insecticides into this compound is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in organisms.[7] The metabolic pathways generally involve oxidation and cleavage of the parent molecule.

For instance, the metabolism of acetamiprid to 6-CNA can occur through several pathways. One prominent pathway involves the oxidative cleavage of the nitromethylene bond, followed by further oxidation to form this compound.[3] Another route includes N-demethylation reactions followed by oxidation.[3] Similarly, imidacloprid is metabolized to 6-CNA through hydroxylation of the imidazolidine (B613845) ring, followed by cleavage and oxidation. The following diagram illustrates a generalized metabolic pathway for the formation of 6-CNA from a chloropyridinyl neonicotinoid.

Quantitative Data on this compound

The quantification of 6-CNA in various matrices is essential for assessing exposure levels and understanding its environmental distribution. The following tables summarize quantitative data from various studies.

Table 1: this compound in Human Biomonitoring Studies

| Matrix | Population | Concentration Range (µg/L) | Detection Frequency | Reference |

| Urine | Patients with subacute nicotinic symptoms | Up to 84.8 | 55% (6 out of 11 patients) | |

| Urine | General population | Not detected (LOD: 0.016 µg/L) | 0% | [5] |

| Urine | General population (glycine conjugate) | Median: 0.4 µg/L | 58% |

Table 2: Analytical Method Performance for this compound Quantification

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS/MS | Human Urine | 16 pg/mL | 56 pg/mL | 97.2 - 102.1 | [5] |

| LC-MS/MS | Crayfish Tissues | 0.02 - 0.5 µg/L | 0.05 - 2.0 µg/L | 80.6 - 112.7 | |

| HPLC-DAD | Greenhouse Air | 1.18 µg/mL | - | - |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and for assessing the toxicological effects of its parent compounds.

Analytical Workflow for 6-CNA Quantification

The general workflow for quantifying 6-CNA in biological and environmental samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

- 1. This compound (Ref: IC-0) [sitem.herts.ac.uk]

- 2. Acetamiprid - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: IC-0) [sitem.herts.ac.uk]

- 4. This compound(5326-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound (unlabeled) 100 µg/mL in MTBE - Cambridge Isotope Laboratories, ULM-9604-1.2 [isotope.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

The Multifaceted Biological Activities of 6-Chloronicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloronicotinic acid, a halogenated derivative of niacin (Vitamin B3), has emerged as a versatile scaffold in medicinal chemistry. Its unique electronic and structural properties make it a valuable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the significant therapeutic potential of this compound derivatives, focusing on their applications as anticancer, antibacterial, antifungal, and neuroactive agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting the BRAF V600E Mutation

The BRAF V600E mutation is a key driver in a significant percentage of human cancers, particularly melanoma. This has made the BRAF kinase a prime target for drug development. Derivatives of this compound, specifically N-(thiophen-2-yl)benzamides, have shown promise as potent inhibitors of the BRAF V600E mutant kinase.

Quantitative Data: BRAF V600E Inhibition

The following table summarizes the in vitro inhibitory activity of selected N-(thiophen-2-yl)benzamide derivatives against the BRAF V600E kinase.

| Compound ID | Structure | IC50 (µM)[1] |

| a1 | N-(thiophen-2-yl)benzamide | 2.01 |

| b40 | N-(5-chloro-thiophen-2-yl)-4-methoxybenzamide | Submicromolar |

| b47 | N-(5-bromo-thiophen-2-yl)-4-methoxybenzamide | Submicromolar |

Experimental Protocol: BRAF V600E Kinase Inhibition Assay

The inhibitory activity of the compounds against BRAF V600E is typically determined using an ELISA-based MEK phosphorylation assay.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of the downstream substrate MEK by the BRAF V600E kinase.

Methodology:

-

Plate Preparation: 96-well microplates are coated with a recombinant MEK protein.

-

Kinase Reaction: The test compounds, recombinant BRAF V600E kinase, and ATP are added to the wells. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The reaction is stopped, and a primary antibody specific for phosphorylated MEK is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A chemiluminescent or colorimetric substrate for HRP is added, and the resulting signal is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Signaling Pathway: BRAF V600E and the MAPK Pathway

The Ras/Raf/MEK/ERK, or MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound-derived inhibitors block this pathway at the level of BRAF, thereby inhibiting downstream signaling and suppressing tumor growth.

Antibacterial Activity: Targeting DNA Gyrase

Bacterial DNA gyrase is an essential enzyme involved in DNA replication, transcription, and repair, making it an attractive target for the development of novel antibiotics. Certain derivatives of this compound have demonstrated inhibitory activity against this enzyme.

Quantitative Data: DNA Gyrase Inhibition

A hybrid molecule incorporating a 6-chloroquinolone moiety, conceptually derived from this compound, has shown potent inhibition of DNA gyrase.

| Compound | Target | IC50 (µM) |

| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone | DNA gyrase | 11.5 |

Experimental Protocol: DNA Gyrase Supercoiling Assay

Principle: This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the test compound at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for the supercoiling reaction to occur.

-

Termination: The reaction is stopped by the addition of a loading dye containing a DNA intercalating agent (e.g., ethidium (B1194527) bromide) and a protein denaturant (e.g., SDS).

-

Gel Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for their differentiation.

-

Visualization and Analysis: The DNA bands are visualized under UV light, and the intensity of the supercoiled DNA band is quantified. The IC50 value is determined as the concentration of the compound that inhibits supercoiling by 50%.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase introduces negative supercoils into DNA by a process of DNA cleavage, strand passage, and re-ligation. Inhibitors can interfere with this process at various stages, ultimately leading to the disruption of DNA replication and cell death.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

The fungal cell wall is a unique and essential structure, absent in human cells, making it an ideal target for antifungal drug development. Nicotinamide (B372718) derivatives, which can be synthesized from this compound, have shown promising antifungal activity, particularly against opportunistic pathogens like Candida albicans.

Quantitative Data: Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of nicotinamide and a potent derivative against various fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) |

| Nicotinamide | Candida albicans SC5314 | 20,000 (20 mM)[2] |

| Derivative 16g | Candida albicans SC5314 | 0.25[3] |

| Derivative 16g | Fluconazole-resistant C. albicans | 0.125 - 1[3] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a liquid medium.

Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mechanism of Action: Disruption of Fungal Cell Wall Synthesis

The fungal cell wall is primarily composed of chitin (B13524) and β-glucans. Nicotinamide derivatives are thought to exert their antifungal effect by interfering with the synthesis or organization of these essential components, leading to cell lysis and death.

Neuroactive Properties: GABA-A Receptor Agonism

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs. 6-Aminonicotinic acid analogues, which can be synthesized from this compound, have been identified as potent GABA-A receptor agonists.

Quantitative Data: GABA-A Receptor Binding Affinity

The following table shows the binding affinities (Ki) of 6-aminonicotinic acid and its analogues for native GABA-A receptors.

| Compound | Ki (µM)[2] |

| 6-Aminonicotinic acid | 1.1 - 24 |

| Tetrahydropyridine analogue of 6-aminonicotinic acid | 0.044 |

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABA-A receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue.

-

Binding Reaction: The membranes are incubated with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]GABA) in the presence of varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki value, a measure of the affinity of the test compound for the receptor, is calculated using the Cheng-Prusoff equation.

Signaling Pathway: GABA-A Receptor Agonism

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). Agonists bind to the receptor and promote the opening of the channel, leading to an influx of Cl- ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as inhibitors of key therapeutic targets such as BRAF V600E and DNA gyrase, coupled with their potential to modulate GABA-A receptors and disrupt fungal cell wall integrity, underscores their significance in modern drug discovery. The synthetic tractability of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Further investigation into this chemical class is warranted to unlock its full therapeutic potential and develop novel treatments for a range of human diseases.

References

- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate of 6-Chloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloronicotinic acid (6-CNA) is a significant environmental contaminant, primarily emerging as a stable and water-soluble metabolite of widely used neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid.[1][2] Its persistence and mobility in soil and water systems pose potential risks to non-target organisms and ecosystems, necessitating a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the current scientific knowledge on the abiotic and biotic degradation pathways of 6-CNA, its sorption behavior in soil, and the analytical methodologies for its detection.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-CNA is crucial for interpreting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO₂ | [3] |

| Molecular Weight | 157.55 g/mol | [3] |

| Water Solubility | Soluble (2 mg/mL at 20°C) | [4] |

| pKa | 2.7 | [3] |

Abiotic Degradation

Abiotic degradation processes, including photodegradation and hydrolysis, play a crucial role in the transformation of 6-CNA in the environment.

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light energy. Studies have shown that 6-CNA is relatively stable to direct photolysis in water under UVA light.[5] However, its degradation is significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO₂).

Quantitative Data for Photodegradation

| Parameter | Condition | Value | Reference |

| Photolysis | |||

| Concentration Change | 120 min UVA irradiation | No significant change | [5] |

| Mineralization (TOC removal) | 120 min UVA irradiation | None observed | [5] |

| Photocatalytic Degradation (with TiO₂) | |||

| Kinetics | First-order | - | [5] |

| Rate Constant (k) | - | 0.011 ± 0.001 min⁻¹ | [5] |

| Half-life (t½) | - | 63.1 ± 5.5 min | [5] |

| Mineralization (TOC removal) | 120 min irradiation | 46 ± 7% | [5] |

Experimental Protocol: Photocatalytic Degradation of 6-CNA

This protocol is based on the methodology described by Zabar et al. (2011).[5]

1. Materials:

-

This compound (analytical standard)

-

Titanium dioxide (TiO₂) immobilized on glass slides

-

Double deionized water

-

Photocatalytic quartz cell with a spinning basket for holding slides

-

UVA polychromatic fluorescent lamps (λmax = 355 nm)

-

Total Organic Carbon (TOC) analyzer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for product identification

2. Procedure:

-

Prepare an aqueous solution of 6-CNA in double deionized water at a known concentration.

-

Place the TiO₂-coated glass slides in the spinning basket within the photocatalytic quartz cell.

-

Fill the cell with the 6-CNA solution.

-

Irradiate the cell with UVA lamps while continuously stirring the solution via the spinning basket.

-

Collect aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Analyze the concentration of 6-CNA in each aliquot using HPLC-UV.

-

Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.

-

Identify degradation products in treated samples using LC-MS/MS.

Signaling Pathway: Photocatalytic Degradation of 6-CNA

Hydrolysis